molecular formula C19H27ClN2O3S B298713 4-chloro-N-cyclohexyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide

4-chloro-N-cyclohexyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide

Cat. No. B298713
M. Wt: 398.9 g/mol
InChI Key: OMLHGAXWZBTZBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-cyclohexyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide, also known as CP-122,288, is a small molecule drug that has shown potential in various scientific research applications. This compound belongs to the class of sulfonamides and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.

Mechanism of Action

4-chloro-N-cyclohexyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide acts as a potent inhibitor of carbonic anhydrase II (CA II), which is involved in the regulation of pH in the body. Carbonic anhydrase II catalyzes the conversion of carbon dioxide to bicarbonate and protons. 4-chloro-N-cyclohexyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide binds to the active site of CA II and prevents the catalytic activity of the enzyme. This, in turn, leads to a decrease in the production of bicarbonate and protons, resulting in a decrease in pH.
Biochemical and Physiological Effects:
4-chloro-N-cyclohexyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease intraocular pressure in animal models of glaucoma. 4-chloro-N-cyclohexyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide has also been shown to inhibit the growth of certain cancer cell lines, such as breast cancer and prostate cancer. Furthermore, 4-chloro-N-cyclohexyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide has been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-chloro-N-cyclohexyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide is its potent inhibitory effect on carbonic anhydrase II. This makes it a useful tool for studying the role of CA II in various physiological processes. Furthermore, 4-chloro-N-cyclohexyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide has been shown to have a potential therapeutic effect on glaucoma and cancer, making it a promising candidate for further research. However, one of the limitations of 4-chloro-N-cyclohexyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 4-chloro-N-cyclohexyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide. One potential avenue of research is the development of more soluble analogs of 4-chloro-N-cyclohexyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide that can be administered more easily in vivo. Furthermore, the potential therapeutic effects of 4-chloro-N-cyclohexyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide on glaucoma and cancer warrant further investigation. Finally, the role of carbonic anhydrase II in various physiological processes, such as acid-base regulation and bone resorption, could be further elucidated using 4-chloro-N-cyclohexyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide as a tool.
Conclusion:
In conclusion, 4-chloro-N-cyclohexyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide is a small molecule drug that has shown potential in various scientific research applications. Its potent inhibitory effect on carbonic anhydrase II makes it a useful tool for studying the role of CA II in various physiological processes. Furthermore, 4-chloro-N-cyclohexyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide has been shown to have a potential therapeutic effect on glaucoma and cancer, making it a promising candidate for further research. However, its low solubility in water can make it difficult to administer in vivo, and further research is needed to develop more soluble analogs of 4-chloro-N-cyclohexyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide.

Synthesis Methods

The synthesis of 4-chloro-N-cyclohexyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with N-cyclohexyl-N-[2-oxo-2-(1-piperidinyl)ethyl]amine in the presence of a base. The reaction yields 4-chloro-N-cyclohexyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide as a white solid with a melting point of 135-137°C. The purity of the compound can be determined by high-performance liquid chromatography (HPLC).

Scientific Research Applications

4-chloro-N-cyclohexyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide has been studied extensively for its potential therapeutic applications. It has been shown to have a potent inhibitory effect on the enzyme carbonic anhydrase II (CA II), which is involved in the regulation of pH in the body. 4-chloro-N-cyclohexyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide has also been shown to have a potential therapeutic effect on glaucoma, a condition characterized by increased intraocular pressure. Furthermore, 4-chloro-N-cyclohexyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide has been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of certain cancer cell lines.

properties

Product Name

4-chloro-N-cyclohexyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide

Molecular Formula

C19H27ClN2O3S

Molecular Weight

398.9 g/mol

IUPAC Name

4-chloro-N-cyclohexyl-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide

InChI

InChI=1S/C19H27ClN2O3S/c20-16-9-11-18(12-10-16)26(24,25)22(17-7-3-1-4-8-17)15-19(23)21-13-5-2-6-14-21/h9-12,17H,1-8,13-15H2

InChI Key

OMLHGAXWZBTZBJ-UHFFFAOYSA-N

SMILES

C1CCC(CC1)N(CC(=O)N2CCCCC2)S(=O)(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1CCC(CC1)N(CC(=O)N2CCCCC2)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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